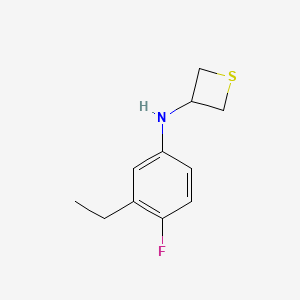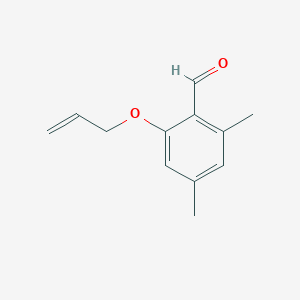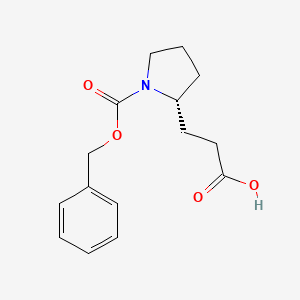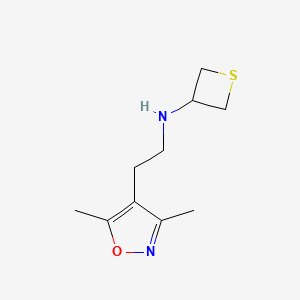![molecular formula C8H8BrNO B12988093 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound with the molecular formula C8H8BrNO It is a derivative of cyclopenta[b]pyridine, featuring a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of bases like triethylamine and solvents such as ethanol or water.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol can undergo various chemical reactions, including:
Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.
Cyclization: Formation of bicyclic structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese triflate, tert-butyl hydroperoxide.
Bases: Triethylamine, sodium alkoxide.
Solvents: Ethanol, water.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Substitution: Various halogenated or functionalized derivatives.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of fluorescent probes and inhibitors of protein kinases.
Medicine: Investigated for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is not fully understood. it is believed to interact with molecular targets such as protein kinases and calcium channels, influencing various biochemical pathways . The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol |
InChI |
InChI=1S/C8H8BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4,8,11H,1-2H2 |
InChI Key |
FKBMKCNGSWFMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B12988024.png)



![(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12988052.png)
![tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate](/img/structure/B12988060.png)
![2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B12988066.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12988068.png)

![N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12988079.png)
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)
